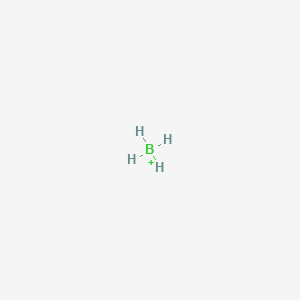
Cicloxolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cicloxolone is a broad spectrum antiviral agent with a largely non-specific and complex mode of antiviral action. Cicloxolone has been shown to impair Golgi apparatus functions related to transport of glycoproteins of vesicular stomatitis virus.
Scientific Research Applications
1. Antiviral Activity Against Herpes Simplex Virus Cicloxolone (CCX) has demonstrated significant antiviral activity against herpes simplex virus types 1 and 2. This activity is characterized by a reduction in the number of virus particles produced and a significant decrease in infectious virus yield. CCX does not appear to directly block virus DNA synthesis but affects the assembly and quality of the virus particles, leading to a reduction in their infectivity (Dargan & Subak-Sharpe, 1986).
2. Effect on Virus Replication in Cell Culture CCX has been shown to affect the replication of various viruses in cell cultures, including adenovirus, reovirus, poliovirus, bunyaviruses, and Semliki Forest virus. The drug can reduce the virus particle yield and impair the virucidal effect, indicating its potential in limiting virus spread in cell cultures (Dargan, Galt & Subak-Sharpe, 1992).
3. Impairment of Virion Assembly and Virus Protein Synthesis Research indicates that CCX suppresses secondary transcription and viral protein synthesis in the presence of the vesicular stomatitis virus, disrupting the normal virion assembly process. This is characterized by the accumulation of viral proteins within the cell due to impaired Golgi apparatus function (Dargan, Galt & Subak-Sharpe, 1992).
4. Differential Sensitivity to Cicloxolone in Herpes Simplex Virus Types A study demonstrated that herpes simplex virus type 2 is more sensitive to inhibition by CCX than type 1. This differential sensitivity may be related to the specific involvement of certain HSV genes, highlighting the complex mode of action of CCX (Dargan & Subak-Sharpe, 1991).
5. Broad Antiviral Spectrum in Various Cell Lines CCX's antiviral effect has been tested across a range of viruses from different families in various cell lines. The study showed that CCX's effectiveness varies across different viruses, indicating its broad but varied antiviral spectrum (Galt, Dargan & Subak-Sharpe, 1990).
properties
Product Name |
Cicloxolone |
|---|---|
Molecular Formula |
C38H56O7 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1 |
InChI Key |
IPIHZIYZLLMCRF-ZSJZDYJNSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H]6CCCC[C@H]6C(=O)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
synonyms |
3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1231207.png)
![3-(4-Methylphenyl)sulfonyl-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1231209.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)
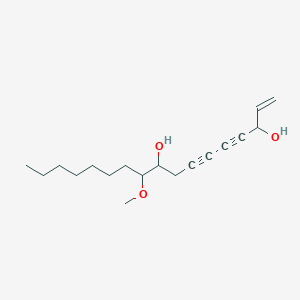
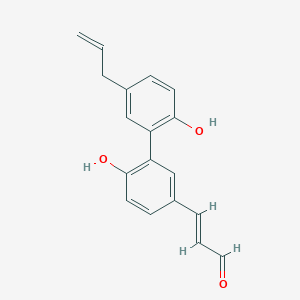
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)
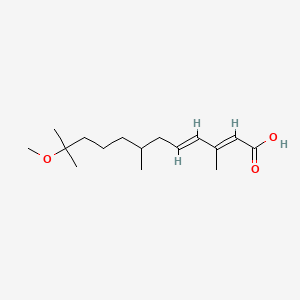

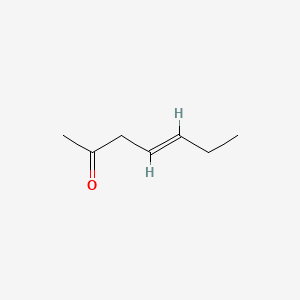

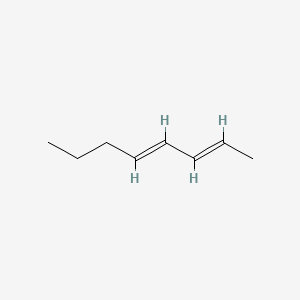
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)
